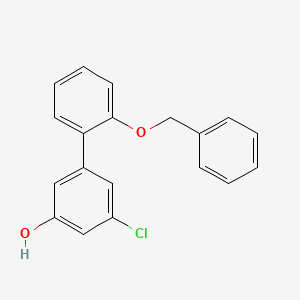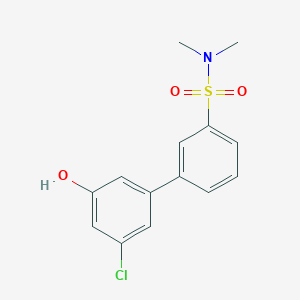![molecular formula C18H18ClNO2 B6382278 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261970-28-8](/img/structure/B6382278.png)
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 278.59 g/mol. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. It is a widely used reagent in organic synthesis, as well as in the study of various biochemical and physiological processes.
Mécanisme D'action
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) acts as an inhibitor of enzymes, such as phosphatases and kinases. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway. Furthermore, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is widely available. Additionally, it is easily soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. However, it is important to note that it is a toxic compound and should be handled with care.
Orientations Futures
The potential future directions for research involving 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and agrochemicals. Furthermore, research could be conducted into its potential use as an inhibitor of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Finally, research could be conducted into its potential use as a modulator of cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Méthodes De Synthèse
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized from piperidine, chlorobenzene, and anhydrous potassium carbonate. The method of synthesis involves the reaction of piperidine, chlorobenzene, and anhydrous potassium carbonate in a solvent such as ethanol. The reaction is carried out at a temperature of 100-110°C for 3-4 hours. The product is then cooled to room temperature and filtered to obtain the desired product.
Applications De Recherche Scientifique
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various other compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the study of various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cellular signaling pathways.
Propriétés
IUPAC Name |
[4-(3-chloro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIJRKOADAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686200 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-28-8 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)